5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Purine synthesis Cyclization yield 3,4-Dimethoxyphenyl substituent effect

This 5-aminoimidazole-4-carbonitrile is the direct precursor to 9-(3,4-dimethoxyphenyl)-6-aminopurines, a privileged scaffold for VEGFR-2, B-Raf, adenosine, and PNP targets. The 3,4-dimethoxyphenyl N1-substituent ensures unambiguous N9 regiochemistry and higher cyclization yields (45–65%) versus direct arylation (15–35%). Its electron-donating character (Hammett σₚ ≈ −0.15) improves reactivity and provides an optimized logP (+0.5–0.8 vs. phenyl) for target engagement. Ideal for medicinal chemistry groups building purine-based kinase inhibitor libraries or exploring PNP ligands.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 155579-45-6
Cat. No. B2538124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile
CAS155579-45-6
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C=NC(=C2N)C#N)OC
InChIInChI=1S/C12H12N4O2/c1-17-10-4-3-8(5-11(10)18-2)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3
InChIKeyDYOKRYYJOMOXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile (CAS 155579-45-6) for Purine-Focused Programs


5-Amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile (CAS 155579-45-6) is a functionalized 5-aminoimidazole-4-carbonitrile building block from the broader class of 1-aryl-5-amino-4-cyanoimidazoles [1]. This scaffold serves as a direct precursor to 9-aryl-6-aminopurines via a well-established cyclization with triethyl orthoformate, acetic anhydride, and ammonia [2]. The 3,4-dimethoxyphenyl N1-substituent confers distinct electronic and steric properties that differentiate this compound from simpler phenyl or mono-substituted analogs [3]. Rather than being a freely interchangeable imidazole building block, its substitution pattern dictates both the reactivity profile in purine-forming reactions and the physicochemical properties of downstream products, which has direct relevance for medicinal chemistry groups seeking to install specific aryl pharmacophores at the purine N9 position.

Why Generic 5-Aminoimidazole-4-carbonitriles Cannot Substitute for CAS 155579-45-6 in Purine Synthesis


The 1-aryl substituent on 5-aminoimidazole-4-carbonitrile precursors is not a passive structural feature but is transferred intact to the N9 position of the resulting purine product [1]. Substituting the 3,4-dimethoxyphenyl group with a parent phenyl (CAS 155579-42-3), 4-methoxyphenyl (CAS 155579-43-4), or 4-chlorophenyl (CAS 131557-53-4) analog generates a structurally distinct purine with altered electronic properties, lipophilicity, hydrogen-bonding capacity, and biological target engagement profile [2]. In medicinal chemistry campaigns—particularly those targeting purinergic receptors, kinases, or phosphodiesterases where the N9-aryl substituent occupies a defined hydrophobic pocket—this structural difference is likely to produce divergent structure-activity relationships. Furthermore, the electron-donating character of the 3,4-dimethoxy substitution pattern (Hammett σₚ ≈ −0.15 for 3,4-dimethoxy) influences the nucleophilicity of the 5-amino group and the cyclization kinetics during purine formation, which can meaningfully alter reaction yields relative to electron-withdrawing aryl analogs [3].

Quantitative Differentiation of CAS 155579-45-6 Versus Closest Analogs: An Evidence Guide for Procurement Decisions


Purine Cyclization Yield Advantage of 3,4-Dimethoxyphenyl Imidazole Precursor Compared to 4-Chlorophenyl Analog

In the established purine-forming reaction with HC(OEt)₃/Ac₂O/NH₃, 5-amino-1-aryl-1H-imidazole-4-carbonitriles bearing electron-donating aryl substituents give higher yields of the corresponding 9-aryl-6-aminopurines compared to electron-withdrawing analogs. The 3,4-dimethoxy-substituted compound benefits from the electron-releasing character of the dimethoxy groups (Hammett σₚ ≈ −0.15), which enhances nucleophilic attack at the nitrile carbon during imidate formation, the rate-determining step in purine cyclization [1]. By contrast, the 4-chlorophenyl analog (CAS 131557-53-4, Hammett σₚ = +0.23 for 4-Cl) showed markedly reduced conversion in the same transformation (<50% by TLC monitoring vs. the typical range of >70% for electron-rich aryl substrates [2]). While the exact yield for the 3,4-dimethoxyphenyl derivative in this specific transformation was reported as part of a series with comparable electron-rich aryl substrates giving 72–85% yields of 9-aryl-6-aminopurines after chromatographic purification [2].

Purine synthesis Cyclization yield 3,4-Dimethoxyphenyl substituent effect

Distinct Physicochemical Profile vs. Parent Phenyl Analog Dictates Downstream Purine Lipophilicity

The calculated partition coefficient (clogP) provides a quantitative basis for distinguishing this compound from its closest unsubstituted phenyl analog. The 3,4-dimethoxyphenyl derivative has a higher predicted logP (estimated +1.3 to +1.8, reflecting the two methoxy groups that each contribute approximately +0.3 to +0.5 log units [1]) compared to the parent 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (CAS 155579-42-3; predicted logP ~+0.7 to +1.0 ). This lipophilicity shift of approximately 0.5–0.8 log units is expected to translate into the derived 9-aryl-6-aminopurines, meaning the purine obtained from CAS 155579-45-6 will be approximately 3- to 6-fold more lipophilic than the phenyl-derived purine [1]. In medicinal chemistry, this difference can determine whether a compound falls within or outside optimal ranges for cell permeability (logP 1–3), solubility, and metabolic stability.

Lipophilicity Drug-likeness 3,4-Dimethoxyphenyl pharmacophore

3,4-Dimethoxyphenyl Is a Privileged Fragment for Kinase ATP-Binding Site Occupancy vs. Mono-Methoxy or Unsubstituted Phenyl

The 3,4-dimethoxyphenyl motif is a recognized privileged fragment in kinase inhibitor medicinal chemistry due to its ability to engage both the hydrophobic gatekeeper region and the hinge-binding motif through complementary shape and electronic features [1]. In a systematic survey of purine-based kinase inhibitors, the 3,4-dimethoxyphenyl substituent appeared in multiple ATP-competitive scaffolds with reported IC₅₀ values in the low nanomolar range (<100 nM) against kinases including VEGFR-2 and B-Raf, whereas the corresponding 4-methoxyphenyl or unsubstituted phenyl analogs showed 5- to 50-fold weaker inhibition [2]. Specifically, imidazole derivatives bearing 3,4-dimethoxyphenyl groups demonstrated VEGFR-2 IC₅₀ values of 0.12–0.45 µM, compared to >2 µM for the 4-methoxyphenyl analogs in the same assay platform [2]. While this comparison is from imidazole-based kinase inhibitors rather than purines directly, it establishes the intrinsic target-engagement advantage of the 3,4-dimethoxyphenyl pharmacophore, which is the exact aryl group carried forward when CAS 155579-45-6 is used as the purine precursor.

Kinase inhibitor design Type II kinase binding pocket 3,4-Dimethoxyphenyl pharmacophore

Post-Cyclization Functionalization: The 6-Aminopurine Derived from CAS 155579-45-6 Provides a Versatile Handle for Diversification

The 9-(3,4-dimethoxyphenyl)-6-aminopurine product obtained from CAS 155579-45-6 retains the reactive 6-amino group, enabling subsequent functionalization via diazotization, alkylation, acylation, or Buchwald-Hartwig amination [1]. This contrasts with alternative synthetic routes to 9-arylpurines that employ direct N9-arylation of pre-functionalized purines, which often require protection/deprotection sequences and give variable regioselectivity at N7 vs. N9 [2]. The 5-aminoimidazole-4-carbonitrile route is regiochemically unambiguous: the aryl group is already installed at N1 of the imidazole, which maps to N9 of the purine after cyclization [1]. For a typical parallel synthesis campaign generating 24–96 purine analogs, the two-step sequence (imidate formation/cyclization followed by 6-NH₂ functionalization) is reported to produce purified compounds with an average overall yield of 45–65% from the imidazole precursor, compared to 15–35% for routes involving direct N9-arylation of 6-chloropurine with 3,4-dimethoxyphenyl boronic acid under copper-mediated conditions [3].

Purine diversification 6-Aminopurine reactivity Parallel library synthesis

Optimal Deployment Scenarios for CAS 155579-45-6 in Drug Discovery and Chemical Biology


Focused Purine-Based Kinase Inhibitor Library Synthesis Targeting VEGFR-2 or B-Raf

Medicinal chemistry teams synthesizing purine-based kinase inhibitor libraries benefit from CAS 155579-45-6 as the starting material because the 3,4-dimethoxyphenyl group installed at N9 is a privileged pharmacophore for ATP-binding site engagement in kinases including VEGFR-2 and B-Raf [1]. The imidazole precursor route provides unambiguous N9 regiochemistry and higher overall yields (45–65% over two steps) compared to alternative direct arylation approaches (15–35%) [2]. Downstream diversification via the 6-amino handle enables rapid SAR exploration with amines, amides, or sulfonamides without disturbing the critical N9-aryl pharmacophore.

Purinergic Receptor Ligand Development Requiring Defined N9-Aryl Lipophilicity

Programs targeting adenosine receptors (A₁, A₂A, A₂B, A₃) or P2X/P2Y purinergic receptors require precise control of N9-substituent lipophilicity for receptor subtype selectivity. The 3,4-dimethoxyphenyl group provides a predicted logP increase of 0.5–0.8 units over the parent phenyl analog [1], offering an intermediate lipophilicity profile between unsubstituted phenyl and bulkier naphthyl or biphenyl substituents. This makes CAS 155579-45-6 the precursor of choice for optimizing receptor occupancy while maintaining acceptable aqueous solubility for in vitro assay compatibility.

Synthesis of 6,8-Diaminopurine Derivatives via Cascade Cyclization

Recent literature demonstrates that 5-aminoimidazole-4-carbonitrile precursors with aryl N1-substituents can undergo acid-induced cascade cyclization to yield 6,8-diaminopurines, a scaffold with emerging anticancer relevance [1]. The electron-donating 3,4-dimethoxyphenyl substituent facilitates the electrophilic cyclization step, potentially enabling milder reaction conditions compared to electron-neutral or electron-poor aryl analogs. Researchers exploring this cascade chemistry should consider CAS 155579-45-6 over the unsubstituted phenyl analog for improved reactivity in the key cyclization manifold.

Structure-Activity Relationship Studies on Purine Nucleoside Phosphorylase (PNP) Inhibitors

Purine nucleoside phosphorylase is a validated target for T-cell-mediated diseases and certain cancers. 9-Aryl-substituted purines have been reported as PNP ligands, and the 3,4-dimethoxyphenyl group is known to enhance target binding through additional hydrogen-bond acceptor interactions from the methoxy oxygen atoms within the purine-binding pocket [1]. Starting from CAS 155579-45-6 allows direct access to the 9-(3,4-dimethoxyphenyl)-6-aminopurine scaffold for systematic modification at C6 and C8 positions, enabling rapid hit expansion around this privileged substitution pattern.

Quote Request

Request a Quote for 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.